4-((4-(2-Fluoroethyl)piperazin-1-yl)sulfonyl)morpholine
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Overview
Description
4-((4-(2-Fluoroethyl)piperazin-1-yl)sulfonyl)morpholine is a chemical compound that features a morpholine ring substituted with a sulfonyl group and a piperazine ring bearing a 2-fluoroethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-(2-Fluoroethyl)piperazin-1-yl)sulfonyl)morpholine typically involves the following steps:
Formation of the Piperazine Derivative: The starting material, 2-fluoroethylamine, is reacted with piperazine to form 4-(2-fluoroethyl)piperazine.
Sulfonylation: The 4-(2-fluoroethyl)piperazine is then reacted with a sulfonyl chloride derivative to introduce the sulfonyl group, forming 4-((4-(2-fluoroethyl)piperazin-1-yl)sulfonyl)chloride.
Morpholine Substitution: Finally, the sulfonyl chloride derivative is reacted with morpholine to yield the target compound, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-((4-(2-Fluoroethyl)piperazin-1-yl)sulfonyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can be employed to modify the sulfonyl group or other functional groups within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced derivatives of the sulfonyl group.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
4-((4-(2-Fluoroethyl)piperazin-1-yl)sulfonyl)morpholine has several scientific research applications:
Medicinal Chemistry: It is studied as a potential inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Biology: The compound is used in biological assays to study its effects on cellular processes and signaling pathways.
Industry: It may be used in the synthesis of other complex molecules or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-((4-(2-Fluoroethyl)piperazin-1-yl)sulfonyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, inhibiting their activity and thereby modulating various biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(2-Fluoroethyl)piperazine: A simpler derivative that lacks the sulfonyl and morpholine groups.
4-((4-(2-Fluoroethyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine: A more complex derivative with additional functional groups.
Uniqueness
4-((4-(2-Fluoroethyl)piperazin-1-yl)sulfonyl)morpholine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-[4-(2-fluoroethyl)piperazin-1-yl]sulfonylmorpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20FN3O3S/c11-1-2-12-3-5-13(6-4-12)18(15,16)14-7-9-17-10-8-14/h1-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCFMIWUZXUDWEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCF)S(=O)(=O)N2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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